Cas no 1014625-93-4 (2-hydroxy-4-(4-methoxyphenyl)benzaldehyde)
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
- 3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde
- 1014625-93-4
- 2-Formyl-5-(4-methoxyphenyl)phenol, 95%
- 3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- DTXSID70647401
- 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
- MFCD18314652
- 2-FORMYL-5-(4-METHOXYPHENYL)PHENOL
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- MDL: MFCD18314652
- Inchi: 1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
- InChI Key: SGXOELUJXLGAAH-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1C=CC(C=O)=C(C=1)O
Computed Properties
- Exact Mass: 228.078644g/mol
- Monoisotopic Mass: 228.078644g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 228.24g/mol
- XLogP3: 3.2
- Topological Polar Surface Area: 46.5Ų
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320729-5 g |
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; . |
1014625-93-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320729-5g |
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; . |
1014625-93-4 | 95% | 5g |
€1159.00 | 2025-04-22 | |
| Ambeed | A957113-1g |
3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde |
1014625-93-4 | 97% | 1g |
$446.0 | 2024-08-02 | |
| Advanced ChemBlocks | P43067-1g |
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde |
1014625-93-4 | 95% | 1g |
$515 | 2024-05-20 | |
| Advanced ChemBlocks | P43067-5g |
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde |
1014625-93-4 | 95% | 5g |
$1550 | 2024-05-20 |
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde Suppliers
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde: A Comprehensive Overview
2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde (CAS No. 1014625-93-4) is a versatile aromatic compound with significant applications in the fields of organic chemistry, pharmacology, and material science. This compound, often abbreviated as HMPB, is characterized by its unique structure, which includes a hydroxyl group (-OH) at the 2-position and a methoxy-substituted phenyl group at the 4-position of a benzaldehyde framework. The presence of these functional groups imparts HMPB with distinctive chemical and physical properties, making it a valuable molecule for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of HMPB through various methods, including Friedel-Crafts acylation and Stille coupling reactions. These methods not only enhance the scalability of production but also allow for precise control over the stereochemistry and regioselectivity of the product. The ability to synthesize HMPB in high purity has significantly contributed to its widespread use in research and development.
The chemical structure of HMPB plays a pivotal role in its reactivity and functionality. The hydroxyl group at the 2-position facilitates hydrogen bonding, which is crucial for its solubility in polar solvents. Meanwhile, the methoxy group at the para position of the phenyl ring introduces electron-donating effects, enhancing the compound's stability and reactivity towards electrophilic substitution reactions. These properties make HMPB an ideal substrate for exploring various organic transformations, such as oxidation, reduction, and condensation reactions.
In the realm of pharmacology, HMPB has garnered attention due to its potential as a lead compound in drug discovery. Studies have demonstrated that HMPB exhibits antioxidant and anti-inflammatory activities, which are attributed to its ability to scavenge free radicals and modulate inflammatory pathways. Furthermore, recent research has explored the use of HMPB as a precursor for synthesizing bioactive molecules with potential applications in cancer therapy and neurodegenerative diseases.
The material science community has also recognized the value of HMPB as a building block for constructing advanced materials. For instance, HMPB has been employed as a monomer in the synthesis of polymeric materials with tailored optical and electronic properties. Its ability to form stable covalent bonds with other functional groups makes it an attractive candidate for developing high-performance polymers and composites.
From an environmental perspective, the biodegradability and toxicity profile of HMPB are critical considerations for its safe handling and disposal. Recent studies have investigated the microbial degradation pathways of HMPB, revealing that it undergoes rapid transformation under aerobic conditions. These findings underscore the importance of adopting sustainable practices when working with HMPB, particularly in industrial settings.
In conclusion, 2-Hydroxy-4-(4-Methoxyphenyl)Benzaldehyde (CAS No. 1014625-93-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with its versatile reactivity, positions it as a valuable tool for advancing research in organic synthesis, pharmacology, and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, HMPB is poised to play an increasingly significant role in both academic and industrial contexts.
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